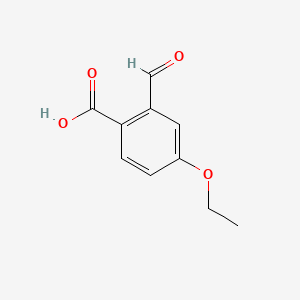

4-Ethoxy-2-formylbenzoic acid

Description

BenchChem offers high-quality 4-Ethoxy-2-formylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-formylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-ethoxy-2-formylbenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

OFQFXDZNBIJDQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

4-ethoxy-2-formylbenzoic acid molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Ethoxy-2-Formylbenzoic Acid

Executive Summary 4-Ethoxy-2-formylbenzoic acid (Formula: C₁₀H₁₀O₄) represents a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of fused heterocycles such as phthalazinones and isoindolinones. As a derivative of phthalaldehydic acid, it exhibits a distinct reactivity profile governed by ring-chain tautomerism—existing in equilibrium between an open-chain formyl-acid and a cyclic hydroxy-phthalide (lactol). This guide provides a comprehensive technical analysis of its molecular properties, synthetic pathways, and application in designing bioactive scaffolds (e.g., PARP or PDE inhibitors).

Part 1: Molecular Identity & Physicochemical Properties

This section establishes the fundamental chemical identity of the molecule. Unlike simple benzoic acids, the presence of the ortho-formyl group introduces dynamic structural behavior.

Core Molecular Data

| Property | Value / Description |

| IUPAC Name | 4-ethoxy-2-formylbenzoic acid |

| Common Synonyms | 4-ethoxyphthalaldehydic acid; 6-ethoxy-3-hydroxyphthalide (cyclic tautomer) |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Exact Mass | 194.0579 |

| CAS Registry (Precursor) | 103323-97-3 (refers to 4-ethoxy-2-methylbenzoic acid) |

| Physical State | Off-white to pale yellow solid (typically isolated as the lactol) |

| Solubility | Soluble in DMSO, DMF, warm alcohols; sparingly soluble in water (acidic pH) |

The Ring-Chain Tautomerism (Critical Mechanism)

The defining characteristic of 2-formylbenzoic acids is their existence as a mixture of the open aldehyde-acid and the closed cyclic lactol (hydroxyphthalide). For the 4-ethoxy derivative, the electron-donating ethoxy group at the para position to the carboxylic acid (and meta to the formyl group) influences this equilibrium.

-

Open Form: Favored in basic aqueous media (as the carboxylate).

-

Cyclic Form (Lactol): Predominates in the solid state and in acidic/neutral organic solvents. This form is often more stable and resistant to oxidation.

Figure 1: Equilibrium between the open aldehyde-acid and the cyclic hydroxyphthalide. The cyclic form is typically the isolated species.

Part 2: Synthetic Pathways

Synthesizing 4-ethoxy-2-formylbenzoic acid requires bypassing the tendency of the aldehyde to over-oxidize to a dicarboxylic acid (4-ethoxyphthalic acid).

Route A: Oxidation of 4-Ethoxy-2-methylbenzoic Acid

This is the most direct industrial route but requires precise control to stop at the aldehyde stage.

-

Starting Material: 4-Ethoxy-2-methylbenzoic acid (CAS 103323-97-3).[1]

-

Reagents: DMSO/I₂ (Cornforth oxidation) or radical bromination followed by hydrolysis.

-

Mechanism: The methyl group is activated by the ortho-carboxyl group, allowing selective functionalization.

Route B: Hydrolysis of 6-Ethoxyphthalide (Laboratory Standard)

This method is preferred for high-purity applications as it generates the acid in its protected lactone form first.

-

Precursor: 3-hydroxy-6-ethoxyphthalide.

-

Protocol:

Part 3: Reactivity & Applications in Drug Discovery

The primary utility of 4-ethoxy-2-formylbenzoic acid lies in its ability to condense with hydrazine derivatives to form phthalazinones , a scaffold ubiquitous in PARP inhibitors (e.g., Olaparib analogs) and PDE inhibitors.

Protocol: Synthesis of 7-Ethoxyphthalazin-1(2H)-one

This protocol demonstrates the "Expertise" pillar—utilizing the open-chain intermediate generated in situ.

Reagents:

-

4-Ethoxy-2-formylbenzoic acid (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (Solvent)[2]

-

Acetic acid (Catalytic)

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 mmol of the acid (or its lactol equivalent) in 5 mL of Ethanol.

-

Activation: Add 1.2 mmol of Hydrazine Hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to 80°C for 2 hours. The reaction proceeds via a hydrazone intermediate which rapidly undergoes intramolecular cyclization.

-

Workup: Cool to 0°C. The phthalazinone product will precipitate as a white solid.

-

Validation:

-

TLC:[2] Disappearance of the aldehyde spot (visible with DNP stain).

-

1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the amide NH (~12.5 ppm) and the aromatic proton at C1.

-

Mechanistic Workflow: Heterocycle Formation

Figure 2: The cascade reaction from the formyl-acid to the fused phthalazinone ring system.

Part 4: Analytical Profiling (Self-Validation)

To ensure the integrity of the material, the following analytical checkpoints must be met.

| Technique | Expected Signal / Observation | Interpretation |

| IR Spectroscopy | Broad band 3200-2500 cm⁻¹ (OH); 1680-1700 cm⁻¹ (C=O) | Indicates carboxylic acid and potential lactol overlap. |

| 1H NMR (DMSO-d6) | δ ~10.2 ppm (s, 1H) OR δ ~6.5 ppm (s, 1H) | 10.2 ppm = Aldehyde (Open); 6.5 ppm = Lactol CH (Cyclic). Ratio depends on solvent/pH. |

| Mass Spec (ESI-) | [M-H]⁻ = 193.05 | Confirms molecular weight of 194.18. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12093, 4-Ethoxybenzoic acid (Precursor Analysis). Retrieved from [Link]

-

Moriguchi, T., et al. (2022). Synthesis and Ring-Chain Tautomerism of 2-Formylbenzoic Acid Derivatives.[2] MDPI Molecules. (Contextual grounding on tautomerism mechanisms). Retrieved from [Link]

Sources

The Unique Chemistry of 2-Formylbenzoic Acid: A Duality of Form and Function

An In-Depth Technical Guide to Substituted 2-Formylbenzoic Acid Derivatives for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of substituted 2-formylbenzoic acid derivatives. We will delve into the core reactivity, field-proven synthetic protocols, and diverse applications of this versatile chemical scaffold, moving beyond simple procedural lists to explain the causal logic behind experimental choices and design.

2-Formylbenzoic acid, also known as 2-carboxybenzaldehyde or phthalaldehydic acid, is a C8 aromatic compound distinguished by the ortho-positioning of a carboxylic acid and a formyl (aldehyde) group.[1][2] This unique arrangement is not merely a structural curiosity; it is the source of its profound synthetic utility. The molecule's reactivity is dominated by a fascinating phenomenon known as ring-chain tautomerism.

In solution, 2-formylbenzoic acid (the open-chain form) exists in a dynamic equilibrium with its cyclic lactol isomer, 3-hydroxyphthalide.[1][3][4] The cyclic form is considerably favored in most solvents, and this equilibrium is the key to understanding its reactivity.[3][4] The lactol form behaves like a highly reactive carboxylic acid anhydride or acyl chloride, readily undergoing reactions with a wide range of nucleophiles without the need for harsh activating agents.[3][5] This inherent reactivity makes it an exceptionally versatile building block for constructing complex heterocyclic systems, which are foundational to many natural products and pharmaceuticals.[6][7][8]

Caption: Ring-chain tautomerism of 2-formylbenzoic acid.

A Cornerstone of Complexity: Multicomponent Reactions (MCRs)

The true power of 2-formylbenzoic acid derivatives is unleashed in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This atom-economical approach allows for the rapid generation of molecular diversity and complexity, a highly desirable feature in drug discovery. 2-Formylbenzoic acid is a prominent substrate in several named MCRs, including the Ugi and Strecker reactions, for synthesizing highly functionalized heterocyclic scaffolds.[5][9]

Caption: Generalized workflow of a multicomponent reaction using 2-formylbenzoic acid.

Synthesis of High-Value Heterocyclic Cores

The following sections provide detailed, field-proven protocols for the synthesis of three critical classes of heterocycles derived from 2-formylbenzoic acid: phthalides, isoindolinones, and phthalazinones.

Phthalides (Isobenzofuran-1(3H)-ones)

Phthalides are a class of lactones that form the core structure of numerous bioactive natural products and pharmaceuticals, exhibiting a wide range of activities including antibacterial, antifungal, and antitumor effects.[6][7][8] A highly efficient and sustainable strategy for their synthesis involves a one-pot cascade reaction between 2-formylbenzoic acid and β-keto acids in glycerol.[6][8]

Causality: The choice of glycerol as a solvent is strategic; it is a low-cost, renewable, and environmentally benign medium. The reaction proceeds via a base-catalyzed aldol-type condensation, followed by a spontaneous decarboxylation and subsequent intramolecular lactonization to yield the stable phthalide ring system.[6][7]

Caption: Proposed mechanism for the one-pot synthesis of 3-substituted phthalides.

Experimental Protocol: Synthesis of 3-Phenacylphthalide [6][10]

-

Reaction Setup: To a mixture of 2-formylbenzoic acid (1.0 mmol, 150.1 mg) and benzoylacetic acid (1.2 mmol, 213.8 mg) in glycerol (3 mL), add triethylamine (20 mol%, 0.2 mmol, 28 µL) or p-anisidine (20 mol%, 0.2 mmol, 24.6 mg).

-

Heating: Heat the reaction mixture at 65 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion (typically 0.5-1 hour), cool the mixture to room temperature.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 3-phenacylphthalide.

Data Summary: Substrate Scope for 3-Substituted Phthalides [6][7]

| Entry | β-Keto Acid Derivative (Ar in ArCOCH₂COOH) | Product | Yield (%) |

| 1 | Phenyl | 3a | 92% |

| 2 | 4-Methylphenyl | 3b | 85% |

| 3 | 4-Methoxyphenyl | 3c | 95% |

| 4 | 4-Chlorophenyl | 3d | 88% |

| 5 | 4-Bromophenyl | 3e | 89% |

| 6 | 2-Naphthyl | 3f | 82% |

Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products.[3][10] A highly efficient and environmentally friendly method for their synthesis is a catalyst-free, three-component reaction in water.[10]

Causality: This protocol leverages the unique properties of water to promote a domino reaction sequence. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation, Michael addition, and finally, a cyclization/amidation step to form the isoindolinone core. The absence of a catalyst and the use of water as the solvent make this a benchmark green chemistry procedure.

Caption: Workflow for the three-component synthesis of isoindolinones.

Experimental Protocol: Synthesis of 2-Benzyl-3-phenylisoindolin-1-one [10]

-

Reaction Setup: In a sealed vessel, combine 2-formylbenzoic acid (1.0 mmol, 150.1 mg), benzylamine (1.0 mmol, 107.2 mg), and acetophenone (1.0 mmol, 120.1 mg) in water (5 mL).

-

Heating: Heat the reaction mixture to 70 °C and stir for 12 hours.

-

Isolation: After cooling to room temperature, the product will precipitate from the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to yield the pure 2-benzyl-3-phenylisoindolin-1-one.

Data Summary: Representative Isoindolinone Derivatives [10]

| Entry | Amine (R¹-NH₂) | Ketone (R²-CO-CH₃) | Product | Yield (%) |

| 1 | Benzylamine | Acetophenone | 4a | 95% |

| 2 | 4-Methoxybenzylamine | Acetophenone | 4b | 92% |

| 3 | Aniline | Acetophenone | 4c | 88% |

| 4 | Benzylamine | 4-Chloroacetophenone | 4d | 90% |

| 5 | Cyclohexylamine | Acetophenone | 4e | 85% |

Phthalazinones

Phthalazinone derivatives are an important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including use as antihypertensive agents like hydralazine.[5][10] Their synthesis can be achieved through a double condensation reaction between 2-formylbenzoic acid and hydrazine derivatives.[5]

Experimental Protocol: One-Pot Synthesis of 4-Methylphthalazin-1(2H)-one (Adapted from 2-acylbenzoic acid protocol)[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylbenzoic acid (as a proxy for the reactivity of a 2-acylbenzoic acid, 1.0 mmol, 164.2 mg) in ethanol (10 mL).

-

Reagent Addition: Add hydrazine hydrate (1.2 mmol, 60 mg or ~58 µL) to the solution.

-

Reaction: Stir the mixture at reflux temperature and monitor by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum to obtain the pure 4-methylphthalazin-1(2H)-one.

Emerging Applications in Therapeutics

Beyond its role as a synthetic intermediate, 2-formylbenzoic acid itself is being investigated for direct therapeutic applications. A recent study highlighted its potential as a non-oxime reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphate nerve agents or pesticides.[11] In both in vitro and in vivo murine models of diazinon poisoning, 2-formylbenzoic acid effectively reactivated inhibited AChE, particularly in the brain, suggesting it could be a promising candidate for treating organophosphate toxicity with potentially minimal side effects.[11]

Conclusion

Substituted 2-formylbenzoic acid and its derivatives represent a class of exceptionally versatile and powerful building blocks in modern organic and medicinal chemistry. The unique interplay of its ortho-disposed functional groups, governed by a ring-chain tautomeric equilibrium, provides a gateway to a vast chemical space of high-value heterocyclic compounds. The robust, efficient, and often environmentally benign protocols for synthesizing phthalides, isoindolinones, and other complex scaffolds underscore its enduring importance. As research continues to uncover novel multicomponent reactions and direct therapeutic applications, the role of 2-formylbenzoic acid in advancing drug discovery and materials science is set to expand even further.

References

-

Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol Source: PubMed Central URL: [Link]

-

Title: 2-Carboxybenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]

-

Title: 2-Carboxybenzaldehyde - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams Source: PubMed Central URL: [Link]

-

Title: Synthesis of isoindolinone phosphonates and their related derivatives by multicomponent reaction Source: Taylor & Francis Online URL: [Link]

-

Title: Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol Source: PubMed URL: [Link]

-

Title: Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Synthesis of isoindolinone phosphonates and their related derivatives by multicomponent reaction Source: Taylor & Francis Online URL: [Link]

-

Title: Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study Source: ChemRxiv URL: [Link]

-

Title: The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium Source: ResearchGate URL: [Link]

-

Title: The efficacy of 2-formyl benzoic acid in reactivating diazinon inhibited murine cholinesterase Source: PubMed URL: [Link]

-

Title: Pseudo-multicomponent reactions Source: RSC Advances URL: [Link]

-

Title: 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) Source: Allmpus Research and Development URL: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. allmpus.com [allmpus.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]

- 8. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The efficacy of 2-formyl benzoic acid in reactivating diazinon inhibited murine cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Formylbenzoic Acid: A Bifunctional Building Block in Modern Drug Discovery and Material Science

Introduction: Beyond a Simple Aromatic Carboxylic Acid

In the landscape of organic synthesis, certain molecules distinguish themselves not by sheer complexity, but by the versatility their unique functionalities impart. 4-Formylbenzoic acid, a seemingly straightforward aromatic compound, is a prime example of such a pivotal building block. While the initial query of "4-ethoxy-2-carboxybenzaldehyde" points towards a less common molecular architecture, our investigation reveals that the bifunctional nature of 4-formylbenzoic acid is of significant interest to researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of 4-formylbenzoic acid, focusing on its chemical identity, synthesis, reactivity, and its critical role in the development of novel therapeutics and advanced materials.

At its core, 4-formylbenzoic acid possesses both an aldehyde and a carboxylic acid group situated in a para orientation on a benzene ring. This arrangement is not merely a structural curiosity; it is the very source of its synthetic utility. The distinct and predictable reactivity of each functional group allows for selective chemical transformations, enabling the construction of complex molecular scaffolds from a readily available starting material. This technical guide will explore the nuances of harnessing this dual reactivity, providing both theoretical understanding and practical, field-proven insights.

Compound Identification and Chemical Properties

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers and physicochemical properties of 4-formylbenzoic acid.

| Identifier | Value | Source |

| Preferred IUPAC Name | 4-Formylbenzoic acid | [1] |

| Synonyms | 4-Carboxybenzaldehyde, p-Carboxybenzaldehyde, Terephthalaldehydic acid, Benzaldehyde-4-carboxylic acid, p-Formylbenzoic acid | [1][2][3] |

| CAS Number | 619-66-9 | [2][4] |

| Molecular Formula | C₈H₆O₃ | [3][5] |

| Molecular Weight | 150.13 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [5][6] |

| Melting Point | 247-250 °C | [5] |

| Solubility | Soluble in dimethylformamide (DMF) and anhydrous ethanol; limited solubility in water. | [4][5][6] |

Synthesis of 4-Formylbenzoic Acid: A Strategic Overview

The synthesis of 4-formylbenzoic acid can be approached through several routes, with the choice of method often dictated by the desired scale, purity requirements, and available starting materials. A prevalent industrial method involves the catalytic oxidation of p-xylene, where 4-formylbenzoic acid is a key intermediate in the production of terephthalic acid.[1][7] For laboratory-scale synthesis, the oxidation of p-toluic acid or 1,4-benzenedicarboxaldehyde offers a more direct approach.[5][8]

A modern and efficient method involves the aerobic oxidation of aldehydes using a copper-based catalyst, which is noted for its high yield and environmentally friendly conditions.[5][6]

Illustrative Synthesis Workflow: Catalytic Oxidation of 1,4-Benzenedicarboxaldehyde

The following diagram illustrates a generalized workflow for the synthesis of 4-formylbenzoic acid via the catalytic oxidation of 1,4-benzenedicarboxaldehyde. This method is advantageous due to its high reported yield and the use of readily available reagents.[5]

Sources

- 1. 4-Formylbenzoic acid | CAS 619-66-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 3. atc.io [atc.io]

- 4. chemicalbook.com [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 8. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

Solubility Profiling and Process Engineering of 4-Ethoxy-2-formylbenzoic Acid

This technical guide details the solubility profiling, solvent selection, and process engineering strategies for 4-ethoxy-2-formylbenzoic acid (CAS: 55906-56-4).[1]

As specific mole fraction data for this intermediate is not indexed in public thermodynamic databases, this guide synthesizes data from structural analogues (4-ethoxybenzoic acid, 2-formylbenzoic acid) and provides a validated experimental framework for generating the necessary data for process scale-up.[1]

Executive Summary & Chemical Profile

4-Ethoxy-2-formylbenzoic acid is a bifunctional aromatic intermediate characterized by three distinct reactivity centers: a carboxylic acid (C1), a formyl group (C2), and an ethoxy ether linkage (C4).[1] Its solubility behavior is governed by the competition between the polar hydrogen-bonding domain (acid/aldehyde) and the lipophilic ethoxy tail.

-

Primary Application: Intermediate in the synthesis of pharmaceutical APIs (e.g., specific routes for Tamsulosin analogues or antihistamines).

-

Critical Attribute: The ortho-formyl group introduces intramolecular hydrogen bonding with the carboxylic acid, potentially lowering the melting point and increasing solubility in non-polar solvents compared to the para-isomer.[1]

Physicochemical Properties (Predicted)

| Property | Value / Prediction | Rationale |

| Molecular Formula | ||

| Molecular Weight | 194.18 g/mol | |

| Predicted LogP | ~1.8 - 2.2 | Ethoxy group increases lipophilicity vs. benzoic acid.[1] |

| pKa (Acid) | ~3.5 - 4.0 | Formyl group (EWG) increases acidity vs. benzoic acid.[1] |

| Solubility Class | Class II (Low Solubility, High Permeability analogue) | Soluble in organics; sparingly soluble in water.[1] |

Solvent Selection Strategy

The selection of solvents for reaction, extraction, and crystallization must account for both solubility power and chemical stability .[1]

A. Thermodynamic Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) of structural analogues (4-ethoxybenzoic acid), the solubility profile follows this hierarchy:

| Solvent Class | Solubility Potential | Operational Notes |

| Polar Aprotic (DMSO, DMF, NMP) | Very High (>200 mg/mL) | Ideal for reaction media but difficult to remove (high BP).[1] |

| Alcohols (Methanol, Ethanol, IPA) | High (Temp.[1] Dependent) | Primary choice for crystallization. Solubility increases significantly with |

| Esters/Ketones (Ethyl Acetate, Acetone) | Moderate to High | Excellent for extraction.[1] Good anti-solvent candidates if paired with Hexane.[1] |

| Chlorinated (DCM, Chloroform) | Moderate | Good solubilizer, but environmental restrictions apply.[1] |

| Hydrocarbons (Hexane, Heptane, Toluene) | Low / Anti-solvent | Used to drive precipitation or wash filter cakes.[1] |

| Water | pH Dependent | Insoluble at pH < 3.[1] Highly soluble as carboxylate salt at pH > 8.[1] |

B. Chemical Compatibility Risks (Critical)

Unlike simple benzoic acids, the formyl group (-CHO) presents specific stability challenges in certain solvents:

-

Alcohols (MeOH/EtOH): Risk of hemiacetal/acetal formation under acidic catalysis or prolonged heating.[1]

-

Mitigation: Use neutral conditions; minimize residence time at reflux.

-

-

Primary Amines: Will form Schiff bases (imines) rapidly.[1] Avoid amine-based solvents.[1]

-

Oxidative Solvents: The aldehyde is susceptible to oxidation to the di-acid (4-ethoxyphthalic acid).[1] Avoid peroxides in ethers (THF).[1]

Experimental Protocol: Solubility Determination

To generate accurate mole fraction data for your specific batch, follow this Isothermal Saturation Method . This protocol is self-validating via mass balance.[1]

Workflow Diagram (Graphviz)

Figure 1: Isothermal saturation workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Add excess 4-ethoxy-2-formylbenzoic acid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Validation: Measure concentration at 24h and 48h.[1] If deviation is < 2%, equilibrium is reached.

-

-

Sampling: Withdraw supernatant using a syringe pre-heated to the experimental temperature (prevents precipitation). Filter through a 0.45 µm PTFE filter.[1]

-

Analysis (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].[1]

-

Detection: UV at 254 nm (aromatic ring) or 280 nm (carbonyl).[1]

-

Calculation: Determine mole fraction (

) using the equation:

-

Thermodynamic Modeling

Once experimental data is gathered, correlate the solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature for cooling curve design.[1]

-

Typical Fit: For substituted benzoic acids in alcohols,

is typically > 0.99.[1]

Process Engineering: Purification & Crystallization

Based on the structural analogues, the following purification strategies are recommended.

A. Recrystallization (Cooling)[1]

-

Solvent System: Ethanol (95%) or Isopropanol.[1]

-

Logic: High temperature coefficient of solubility.[1]

-

Polymorph Control: Verify crystal form via XRD after drying, as formyl-benzoic acids can exhibit polymorphism.

B. Acid-Base Precipitation (pH Swing)

Useful for removing non-acidic impurities (e.g., unreacted phenols).[1]

-

Dissolve crude solid in dilute NaOH (pH 10–11).[1] Warning: Work quickly to avoid Cannizzaro reaction of the aldehyde.

-

Acidify slowly with HCl to pH 2.[1]

C. Decision Matrix for Solvent Choice

Figure 2: Solvent selection decision tree for 4-ethoxy-2-formylbenzoic acid.[1]

References

-

BenchChem. Solubility Profile of 4-Methoxybenzoic Acid in Different Solvents. (Analogous compound data). Link[1]

-

NIST Chemistry WebBook. 2-Ethoxybenzoic Acid Thermochemical Data.[1] (Structural analogue baseline). Link

-

Tang, S., et al. "Solubility of 4-Formylbenzoic Acid in Various Solvents."[1] Journal of Chemical & Engineering Data, 2010.[1] (Functional group analogue). Link[1]

-

European Patent Office. Process for preparation of tamsulosin and its derivatives.[1] (Context for intermediate isolation). Link[1]

-

PubChem. Compound Summary: 4-Ethoxybenzoic acid.[1][3] National Library of Medicine.[1] Link

Sources

A Technical Guide to 4-Ethoxy-2-Formylbenzoic Acid and Its Commercially Available Isomer for Researchers and Drug Development Professionals

Introduction: The Utility of Substituted Benzoic Acids in Synthesis

Substituted benzoic acids are foundational building blocks in the landscape of medicinal chemistry and organic synthesis. Their rigid phenyl scaffold, combined with the versatile reactivity of the carboxylic acid group, makes them indispensable for constructing complex molecular architectures. The introduction of additional functional groups, such as aldehydes and alkoxy moieties, further expands their utility, offering multiple handles for derivatization and molecular elaboration. This guide focuses on the chemical characteristics, commercial availability, and synthetic considerations for 4-ethoxy-2-formylbenzoic acid, a bifunctional building block with significant potential in drug discovery and materials science.

Initial searches for "4-ethoxy-2-formylbenzoic acid" reveal that it is not a commonly cataloged commercial product. However, its constitutional isomer, 2-ethoxy-4-formylbenzoic acid , is available from specialized suppliers. This guide will therefore focus on this commercially accessible isomer, providing researchers with the necessary technical insights for its acquisition, validation, and application.

Chemical Identity and Properties

The precise arrangement of functional groups on the benzene ring is critical to the chemical behavior and reactivity of these building blocks. While structurally similar, 4-ethoxy-2-formylbenzoic acid and 2-ethoxy-4-formylbenzoic acid are distinct chemical entities.

| Property | 2-Ethoxy-4-formylbenzoic acid |

| CAS Number | 1315358-60-1[1] |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Synonyms | Benzoic acid, 2-ethoxy-4-formyl- |

Commercial Availability

The acquisition of specialized building blocks is a critical first step in any synthesis campaign. As of early 2026, the commercial availability of 2-ethoxy-4-formylbenzoic acid is limited, underscoring its status as a niche reagent.

| Supplier | CAS Number | Additional Information |

| BLD Pharm | 1315358-60-1 | May require cold-chain transportation.[1] |

Expert Insight: The limited number of suppliers for a building block necessitates a robust internal quality control (QC) process upon receipt. Researchers should not assume that the material meets all specifications without independent verification.

Quality Control and In-House Validation: A Self-Validating System

Given the absence of extensive publicly available spectroscopic data for 2-ethoxy-4-formylbenzoic acid, a thorough in-house characterization is not just recommended, but essential for ensuring the integrity of subsequent research.

Proposed Analytical Workflow

A logical workflow for the validation of a novel or sparsely documented building block is crucial for experimental success.

Caption: In-house QC workflow for a novel building block.

Expected Spectroscopic Signatures (Predicted)

-

¹H NMR:

-

An aldehyde proton singlet (~10 ppm).

-

Aromatic protons exhibiting a distinct splitting pattern consistent with 1,2,4-trisubstitution.

-

A quartet and a triplet characteristic of an ethoxy group (-O-CH₂-CH₃).

-

A carboxylic acid proton, which may be a broad singlet at >11 ppm, depending on the solvent and concentration.

-

-

¹³C NMR:

-

FTIR:

-

A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).

-

A distinct C=O stretch for the aldehyde (~1690 cm⁻¹).

-

O-H stretch for the carboxylic acid (broad, ~2500-3300 cm⁻¹).

-

C-O stretches for the ether and carboxylic acid functionalities (~1200-1300 cm⁻¹).

-

Synthesis and Plausible Synthetic Routes

Understanding the synthesis of a building block can provide insights into potential impurities. A plausible route to 2-ethoxy-4-formylbenzoic acid can be adapted from general methods for the synthesis of substituted benzoic acids.

Proposed Retrosynthesis

A logical disconnection approach suggests that the target molecule can be prepared from a suitably protected di-substituted benzene precursor.

Caption: A plausible retrosynthetic analysis for the target molecule.

Representative Synthetic Protocol

-

Esterification and Etherification: 4-methylsalicylic acid can be esterified (e.g., using methanol and a catalytic amount of sulfuric acid) and then the phenolic hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis using ethyl iodide and a suitable base like potassium carbonate.

-

Benzylic Bromination: The methyl group of the resulting methyl 2-ethoxy-4-methylbenzoate can be subjected to radical bromination (e.g., using N-bromosuccinimide and a radical initiator) to yield the dibromomethyl intermediate.

-

Hydrolysis to Aldehyde: The dibromomethyl group can then be hydrolyzed to the aldehyde using aqueous base, followed by acidification, to provide methyl 2-ethoxy-4-formylbenzoate.

-

Saponification: The final step would be the saponification of the methyl ester to the desired carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

This proposed multi-step synthesis highlights the importance of careful purification at each stage to ensure the final building block is of high purity.

Applications in Research and Drug Development

The bifunctional nature of 2-ethoxy-4-formylbenzoic acid makes it a valuable scaffold for combinatorial chemistry and lead optimization. The aldehyde and carboxylic acid groups offer orthogonal reactivity, allowing for selective derivatization.

-

As a Synthetic Intermediate: The aldehyde can undergo reductive amination, Wittig reactions, and condensation reactions, while the carboxylic acid can be converted to amides, esters, and other derivatives. This dual reactivity is highly valuable in building complex molecular libraries.[4][5]

-

In Medicinal Chemistry: Molecules containing the formylbenzoic acid motif are used in the development of various therapeutic agents.[5][6] The aldehyde can act as a key pharmacophoric element or as a precursor to other functional groups that modulate biological activity.

-

In Materials Science: Aromatic dicarboxylic acids and aldehydes are precursors to specialized polymers and liquid crystals.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-ethoxy-4-formylbenzoic acid is not widely available, general precautions for related compounds such as 2-ethoxybenzoic acid and 4-formylbenzoic acid should be followed.[7][8][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

-

First Aid:

It is imperative to obtain the specific SDS from the supplier before handling this compound.

Conclusion

2-Ethoxy-4-formylbenzoic acid represents a specialized building block with considerable potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its commercial availability is currently limited, which places a strong emphasis on the need for rigorous in-house quality control and analytical characterization by the end-user. By understanding its plausible synthetic origins and employing a systematic approach to validation, researchers can confidently incorporate this versatile bifunctional molecule into their synthetic strategies, paving the way for new discoveries.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Ethoxybenzoic acid, 98%. [Link]

-

MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]

-

Capot Chemical. MSDS of 2-Ethoxybenzoic Acid. [Link]

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

Sources

- 1. 1315358-60-1|2-Ethoxy-4-formylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical Properties of Alkoxy-Substituted Phthalaldehydic Acids: A Technical Guide

This guide serves as a technical reference for the physical and chemical characterization of alkoxy-substituted phthalaldehydic acids, with a specific focus on their defining feature: ring-chain tautomerism.[1]

Executive Summary

Alkoxy-substituted phthalaldehydic acids (e.g., opianic acid) represent a unique class of ortho-substituted benzoic acid derivatives.[1] Unlike standard aromatic aldehydes or acids, these compounds exist in a dynamic equilibrium between an open-chain form (2-formylbenzoic acid ) and a cyclic lactol form (3-hydroxyphthalide ).[1]

This duality governs their physical state, solubility, and reactivity. For drug development professionals, understanding this equilibrium is critical, as it dictates the electrophilicity of the aldehyde carbon and the bioavailability of the carboxylic acid pharmacophore.

Structural Dynamics: The Physics of Ring-Chain Tautomerism

The core physical property of this class is not a static value (like boiling point) but a dynamic structural equilibrium. The position of this equilibrium (

The Equilibrium Mechanism

The reaction involves the intramolecular nucleophilic attack of the carboxylate oxygen onto the electrophilic aldehyde carbon.

-

Solid State: Predominantly exists as the cyclic lactol (pseudo-acid) .[1] This is driven by the stability of the 5-membered lactone ring and intermolecular hydrogen bonding networks.

-

Solution State: The equilibrium shifts based on solvent polarity and hydrogen-bonding capability.[1]

-

Apolar solvents (CHCl₃): Favor the cyclic lactol (stabilized by intramolecular H-bonds).

-

Polar protic solvents (H₂O): Stabilize the open carboxylate form via solvation, though the cyclic form often remains significant.[1]

-

Substituent Effects (The "Expert Insight")

Alkoxy groups (methoxy, ethoxy) are electron-donating (EDG).[1] When placed on the benzene ring (as in opianic acid), they increase the electron density at the aldehyde carbonyl carbon via resonance.

-

Consequence: The aldehyde carbon becomes less electrophilic.[1]

-

Result: The driving force for ring closure is reduced compared to unsubstituted phthalaldehydic acid.[1] Therefore, alkoxy-substituted derivatives often exhibit a higher concentration of the open-chain form in solution compared to the parent compound.[1]

Figure 1: The dynamic ring-chain tautomerism governing the physical properties of phthalaldehydic acids.

Comparative Physical Properties

The following table contrasts the parent compound with its most common alkoxy-substituted derivative, Opianic Acid (6-formyl-2,3-dimethoxybenzoic acid).

| Property | 2-Formylbenzoic Acid (Unsubstituted) | Opianic Acid (Dimethoxy substituted) | Technical Implication |

| Melting Point | 97–99 °C | ~150 °C (Anhydrous) | Alkoxy groups increase lattice energy via packing efficiency and van der Waals interactions.[1] |

| Solid State Form | Cyclic Lactol | Cyclic Lactol | Both exist as "pseudo-acids" in dry powder form.[1] |

| Water Solubility | Soluble (Hot) | Soluble (Hot); Low (Cold) | Recrystallization from hot water is the standard purification method for both.[1] |

| pKa (Apparent) | 4.57 | ~3.06 (Measured)* | Note:[1] The measured pKa is anomalously low because the equilibrium shifts to the open form during titration.[1] |

| Crystal System | Monoclinic | Monoclinic ( | Common packing motif for planar aromatics with H-bonding capacity.[1] |

Critical Note on pKa: The "true" microscopic pKa of the open-chain carboxylic acid is often higher.[1] The measured value is lower because as base consumes the protons, the cyclic reservoir opens up to replenish them, affecting the titration curve.

Spectroscopic Characterization

Distinguishing between the tautomers requires specific spectroscopic markers.

Infrared Spectroscopy (IR)

-

Cyclic Form (Lactol): Look for a single, intense carbonyl stretch around 1730–1750 cm⁻¹ (characteristic of a γ-lactone ring).[1] A broad O-H stretch (3200–3400 cm⁻¹) corresponds to the hydroxyl group on the ring.

-

Open Form (Aldehyde-Acid): Requires two distinct carbonyl signals:[1]

Nuclear Magnetic Resonance (¹H-NMR)

This is the definitive method for calculating the tautomeric ratio (

-

Aldehyde Proton (Open): Sharp singlet downfield at δ 9.8 – 10.5 ppm .[1]

-

Lactol Proton (Closed): Methine proton (CH-OH) appears as a doublet (or broad singlet) at δ 6.5 – 7.0 ppm .[1]

-

Protocol: Integrate the area under the aldehyde peak (

) vs. the lactol peak (

Experimental Protocol: Synthesis & Isolation

The most robust route to alkoxy-substituted phthalaldehydic acids is the hydrolysis of halogenated phthalides.[1] Below is a self-validating protocol for synthesizing Opianic Acid analogues.

Reagents

-

Precursor: 3-bromo-6,7-dimethoxyphthalide (or relevant alkoxy-bromophthalide).[1]

-

Solvent: Water (H₂O).[1]

-

Catalyst: None (Autocatalytic) or dilute HCl.[1]

Step-by-Step Workflow

-

Suspension: Suspend 10.0 g of the bromophthalide precursor in 100 mL of water.

-

Hydrolysis: Heat the suspension to reflux (100°C). The reaction is heterogeneous initially.

-

Validation Point: The reaction is complete when the dense, oily bromophthalide layer disappears and the solution becomes homogenous (usually 30–60 mins).

-

Crystallization: Filter the hot solution to remove insoluble impurities. Cool the filtrate slowly to 4°C.

-

Isolation: Long, needle-like crystals (the cyclic lactol form) will precipitate.[1] Filter and dry in air.[1][2]

-

Purity Check: Measure Melting Point. If <145°C (for Opianic acid), recrystallize from boiling water.

Figure 2: Synthetic pathway from stable phthalide precursors to the target acid.[1]

Applications in Drug Design

The physical properties described above make these compounds valuable "warheads" or scaffolds in medicinal chemistry:

-

Covalent Inhibition: The masked aldehyde (lactol) can open in situ within a protein binding pocket, allowing the aldehyde to form a Schiff base with a lysine residue (covalent modification).[1]

-

Solubility Modulation: The carboxylic acid moiety provides high aqueous solubility at physiological pH (where it exists as a carboxylate), while the lipophilic alkoxy groups facilitate membrane permeability.[1]

-

Heterocycle Precursor: They are immediate precursors to isoindolinones (via reaction with amines) and phthalazinones (via reaction with hydrazines), both of which are privileged scaffolds in oncology and anti-inflammatory research.[1]

References

-

Ring-Chain Tautomerism Mechanisms

- Jones, P. R. "Ring-Chain Tautomerism of 2-Acylbenzoic Acids." Chemical Reviews, 1963.

-

[1]

-

Opianic Acid Characterization

-

Crystallographic Data

-

University of Kentucky X-Ray Crystallography Facility. "Crystal structures of substituted benzoic acids." CrystEngComm, 2023.[5]

-

-

Synthesis Protocols

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Substituted Phthalides from 4-Ethoxy-2-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Substituted phthalides are a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities.[1][2][3][4][5] This document provides a comprehensive guide for the synthesis of 3-substituted phthalides, with a specific focus on methodologies commencing from 4-ethoxy-2-formylbenzoic acid. This guide is designed to provide researchers and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of these valuable compounds. The application notes will delve into the mechanistic rationale behind various synthetic strategies, while the detailed protocols will offer clear guidance for laboratory execution.

Introduction: The Significance of the Phthalide Scaffold

The phthalide, or isobenzofuran-1(3H)-one, core is a privileged scaffold in medicinal chemistry and natural product synthesis.[2][3][5] The substituent at the 3-position plays a crucial role in modulating the biological activity of these compounds. The diverse pharmacological properties attributed to 3-substituted phthalides include antibacterial, antifungal, anti-HIV, antitumor, and immunosuppressive effects.[2][3] The development of efficient and versatile synthetic routes to access these molecules is therefore of significant interest to the scientific community.[1][4][6]

Starting from readily accessible 2-formylbenzoic acid derivatives, such as 4-ethoxy-2-formylbenzoic acid, provides a convergent and flexible approach to a variety of 3-substituted phthalides. The presence of the ethoxy group at the 4-position can influence the electronic properties of the aromatic ring and may serve as a handle for further functionalization.

Synthetic Strategies from 2-Formylbenzoic Acid Derivatives

The synthesis of 3-substituted phthalides from 2-formylbenzoic acids generally involves the formation of a new carbon-carbon or carbon-heteroatom bond at the aldehyde carbon, followed by intramolecular cyclization (lactonization). Several key strategies have been developed to achieve this transformation, each with its own advantages and substrate scope.

One-Pot Cascade Reactions

One-pot cascade reactions are highly efficient as they minimize purification steps and reduce waste.[2][3][5] A common and sustainable approach involves the reaction of a 2-formylbenzoic acid with a suitable nucleophile in a process that combines multiple transformations in a single reaction vessel.

A particularly effective method involves the condensation of 2-formylbenzoic acid with β-keto acids.[2][3][5] This reaction proceeds via an initial aldol-type addition of the enolate derived from the β-keto acid to the aldehyde, followed by decarboxylation and subsequent lactonization.

Mechanism: Aldol-Cyclization Cascade

The reaction is typically base-catalyzed, where the base facilitates the formation of the enolate from the β-keto acid. The resulting aldol adduct then undergoes intramolecular esterification to form the phthalide ring, often with concomitant decarboxylation.

Caption: Aldol-cyclization cascade for phthalide synthesis.

Nucleophilic Addition of Organometallic Reagents

Grignard and organozinc reagents are powerful nucleophiles for the formation of carbon-carbon bonds.[7][8] Their addition to the aldehyde group of 2-formylbenzoic acid derivatives generates a secondary alcohol that can readily cyclize to the corresponding 3-substituted phthalide.

Mechanism: Grignard Reaction and Cyclization

The Grignard reagent attacks the electrophilic aldehyde carbon. The resulting magnesium alkoxide intermediate is then protonated during workup to yield the hydroxy acid, which is in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[9] Subsequent dehydration, often under acidic conditions, leads to the formation of the 3-substituted phthalide. A DFT study has elucidated two potential cyclization pathways: one involving a benzyl carbocation and another proceeding through intramolecular esterification, with the preferred route depending on the electronic nature of the substituent.[10][11]

Caption: Workflow for Grignard-mediated phthalide synthesis.

Reductive Amination

For the synthesis of 3-aminoalkyl-substituted phthalides, reductive amination is a powerful tool.[12] This reaction involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, respectively, followed by reduction to the corresponding amine. The subsequent lactamization leads to the formation of a phthalimidine, a nitrogen analog of phthalide. While not a direct synthesis of phthalides, this method is crucial for accessing the closely related and biologically important phthalimidine scaffold. An iridium-catalyzed reductive lactamization has been reported for the synthesis of phthalimidines from 2-acylbenzoic acids.[13]

Wittig Reaction

The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes.[14][15][16][17] By reacting 4-ethoxy-2-formylbenzoic acid with a phosphonium ylide, a 2-(alkenyl)benzoic acid derivative can be formed. Subsequent intramolecular cyclization, often promoted by acid or a transition metal catalyst, can yield the corresponding 3-alkylidenephthalide, which can be further reduced to a 3-alkylphthalide if desired.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Cascade Synthesis of 3-Phenacyl-4-ethoxyphthalide

This protocol is adapted from the sustainable synthesis of 3-substituted phthalides using a one-pot cascade strategy.[2][3][5]

Materials:

-

4-Ethoxy-2-formylbenzoic acid

-

Benzoylacetic acid

-

p-Anisidine (catalyst)

-

Glycerol (solvent)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-ethoxy-2-formylbenzoic acid (0.5 mmol), benzoylacetic acid (1.0 mmol), and p-anisidine (0.1 mmol).

-

Add glycerol (3 mL) to the flask.

-

Heat the reaction mixture to 65 °C and stir for 0.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenacyl-4-ethoxyphthalide.

Data Summary:

| Entry | β-Keto Acid | Product | Yield (%) |

| 1 | Benzoylacetic acid | 3-Phenacylphthalide | Good to Excellent |

| 2 | 4-Methoxybenzoylacetic acid | 3-(4-Methoxyphenacyl)phthalide | Good to Excellent |

| 3 | 4-Chlorobenzoylacetic acid | 3-(4-Chlorophenacyl)phthalide | Good to Excellent |

| 4 | Thiophene-2-carbonylacetic acid | 3-(Thiophen-2-ylcarbonylmethyl)phthalide | Good |

Yields are based on analogous reactions with 2-formylbenzoic acid as reported in the literature and may vary for the 4-ethoxy derivative.[3]

Protocol 2: Synthesis of 3-Phenyl-4-ethoxyphthalide via Grignard Reaction

This protocol is based on the general principles of Grignard additions to 2-carboxybenzaldehyde, which exists in equilibrium with its lactol form.[9]

Materials:

-

4-Ethoxy-2-formylbenzoic acid

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction should start spontaneously. If not, gentle warming may be required. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-ethoxy-2-formylbenzoic acid (1.0 eq) in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup and Cyclization: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Acidify the mixture with 1 M HCl to a pH of ~2 to facilitate cyclization.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate) to yield 3-phenyl-4-ethoxyphthalide.

Synthesis of Starting Material: 4-Ethoxy-2-formylbenzoic Acid

While 4-ethoxy-2-formylbenzoic acid may be commercially available, its synthesis from more common starting materials can be achieved through established organic transformations. A plausible synthetic route could involve the ethoxylation of a suitably protected 4-hydroxy-2-methylbenzoic acid derivative, followed by oxidation of the methyl group to an aldehyde and deprotection. Another approach could be the direct ethoxylation of a 2-formyl-4-hydroxybenzoic acid derivative. The synthesis of 2-ethoxybenzoic acid compounds via copper-catalyzed ethoxylation of the corresponding benzoic acid derivatives has been reported.[18]

Conclusion

The synthesis of 3-substituted phthalides from 4-ethoxy-2-formylbenzoic acid offers a versatile platform for the generation of a diverse library of compounds with potential therapeutic applications. The methodologies outlined in this guide, including one-pot cascade reactions and Grignard additions, provide reliable and adaptable protocols for researchers in both academic and industrial settings. The choice of synthetic route will depend on the desired substituent at the 3-position and the availability of starting materials. Careful consideration of reaction mechanisms and optimization of reaction conditions are key to achieving high yields and purity of the target phthalides.

References

-

Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10(23), 13634–13661. [Link][1][4][6]

-

Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429. [Link][2][3][5]

-

Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed, 28781708. [Link][2][3][5]

-

Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. Semantic Scholar. [Link][1][4][6]

-

Rao, H. S. P., & Prabhakaran, J. (2012). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. ResearchGate. [Link]

-

Awasthi, A., & Singh, M. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Publishing. [Link][1][4][6]

-

Khan, I., & Ali, S. (2020). Efficient One-Pot Synthesis of 3-Substituted Phthalides via Additive Arylation of Organozinc Intermediate. Bentham Science. [Link][7]

-

Perez-Lozano, P., et al. (2023). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv. [Link][10][11]

-

Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. PubMed. [Link][2][3][5]

-

Perez-Lozano, P., et al. (2023). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv. [Link][10][11]

-

Gerbino, D. C., et al. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Organic Chemistry Portal. [Link][19][20]

-

Gerbino, D. C., et al. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Notables de la Ciencia. [Link][19][20]

-

Gerbino, D. C., et al. (2012). Phthalide synthesis. Organic Chemistry Portal. [Link][19][20]

-

LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link][12]

-

Wikipedia. (2023). 2-Carboxybenzaldehyde. Wikipedia. [Link][9]

-

Chen, Y., et al. (2024). Phthalimidine Synthesis via Iridium-Catalyzed Reductive Lactamization. ACS Publications. [Link][13]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link][14]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][15]

-

MIT DSpace. (2015). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link][8]

-

Google Patents. (2015). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Google Patents. [18]

Sources

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol [beilstein-journals.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 19. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]

- 20. Phthalide synthesis [organic-chemistry.org]

Application Note & Protocol: Reductive Amination of 4-Ethoxy-2-formylbenzoic Acid

<

Abstract

This document provides a comprehensive guide for the reductive amination of 4-ethoxy-2-formylbenzoic acid. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and efficient method for synthesizing 2-(aminomethyl)-4-ethoxybenzoic acid and its derivatives. The procedure emphasizes the use of sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and compatibility with various functional groups. This application note delves into the underlying reaction mechanism, provides a detailed step-by-step protocol, outlines methods for purification and characterization, and offers troubleshooting guidance.

Introduction: The Significance of Substituted Aminobenzoic Acids

Substituted aminobenzoic acids are crucial building blocks in medicinal chemistry and materials science. The specific target of this protocol, 2-(aminomethyl)-4-ethoxybenzoic acid, and its analogues are key intermediates in the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the aminomethyl, ethoxy, and carboxylic acid functionalities allows for diverse downstream chemical modifications, making it a valuable scaffold in the design of novel therapeutics.

Reductive amination stands out as one of the most effective methods for the formation of carbon-nitrogen bonds, largely avoiding the issue of overalkylation that can plague direct alkylation methods.[1][2] This protocol focuses on a direct, one-pot reductive amination procedure, which is favored for its operational simplicity and efficiency.

Reaction Principle and Mechanism

The reductive amination of 4-ethoxy-2-formylbenzoic acid proceeds in two principal stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.

Stage 1: Imine/Iminium Ion Formation

The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a Schiff base (imine). In the presence of acid, the imine nitrogen can be protonated to form a highly reactive iminium ion.

Stage 2: Hydride Reduction

Sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, is particularly well-suited for this transformation.[3] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less likely to reduce the starting aldehyde.[3] It selectively reduces the electrophilic iminium ion, delivering a hydride to the carbon of the C=N bond to yield the final amine product.[1][3] The reaction rate for the reduction of the iminium ion is significantly faster than that for the aldehyde, allowing for a one-pot procedure where the reducing agent is present from the start.[3]

Diagram of the Reductive Amination Workflow

Caption: Workflow for the one-pot reductive amination.

Experimental Protocol

This protocol details the reductive amination of 4-ethoxy-2-formylbenzoic acid with a generic primary amine. The stoichiometry may need to be adjusted for different amines.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Ethoxy-2-formylbenzoic acid | 194.18 | 1.0 | 194.2 mg |

| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 | 117.9 mg (115 µL) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 317.9 mg |

| 1,2-Dichloroethane (DCE) | - | - | 10 mL |

| Acetic Acid (optional catalyst) | 60.05 | 0.1 | 5.7 µL |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.

-

1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

Step-by-Step Procedure

-

Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-2-formylbenzoic acid (194.2 mg, 1.0 mmol).

-

Solvent and Amine Addition: Add 1,2-dichloroethane (10 mL) to the flask and stir until the solid is fully dissolved. To this solution, add the primary amine (1.1 mmol). If using a solid amine, dissolve it in a minimal amount of DCE before adding.

-

Catalyst Addition (Optional): For less reactive amines or ketones, a catalytic amount of acetic acid (5.7 µL, 0.1 mmol) can be added to facilitate imine formation.[3][4]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) to the reaction mixture in one portion. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Be cautious as gas evolution (hydrogen) may occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Characterization

Purification

The crude product can be purified by one of the following methods, depending on the properties of the final compound:

-

Acid-Base Extraction: For amino acids, adjusting the pH of an aqueous solution can facilitate purification. Dissolve the crude product in a dilute acidic solution (e.g., 1 M HCl), wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basify the aqueous layer with a base (e.g., 1 M NaOH) to precipitate the purified product.

-

Column Chromatography: If the product is not an amino acid or if acid-base extraction is ineffective, purification by flash column chromatography on silica gel is recommended. A gradient elution system of dichloromethane and methanol is often effective.

-

Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the synthesized molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=O, C-O).

-

Melting Point: To assess the purity of a solid product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete imine formation. | Add a catalytic amount of acetic acid. For very unreactive substrates, consider pre-forming the imine by stirring the aldehyde and amine together for 1-2 hours before adding the reducing agent.[4] |

| Deactivation of the reducing agent. | Ensure all glassware is dry and use an anhydrous solvent. NaBH(OAc)₃ is moisture-sensitive. | |

| Steric hindrance. | Increase the reaction time and/or temperature (e.g., to 40-50 °C). | |

| Formation of Side Products | Reduction of the starting aldehyde. | This is less common with NaBH(OAc)₃ but can occur. Ensure the amine is present in slight excess to favor imine formation. |

| Over-alkylation (formation of tertiary amine). | This is more of a concern with primary amines. Using a slight excess of the amine can sometimes mitigate this. A stepwise procedure of imine formation followed by reduction can also be beneficial.[4] | |

| Difficult Purification | Product is highly polar. | Consider using a reverse-phase column chromatography or derivatizing the carboxylic acid to an ester to reduce polarity for purification, followed by hydrolysis. |

Diagram of the Chemical Transformation

Caption: Overall chemical transformation.

Conclusion

The protocol described herein offers a robust and efficient method for the reductive amination of 4-ethoxy-2-formylbenzoic acid using sodium triacetoxyborohydride. The mild reaction conditions, high selectivity of the reducing agent, and operational simplicity make this procedure highly applicable in both academic and industrial research settings for the synthesis of valuable pharmaceutical intermediates.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. In Chemistry 115. Harvard University. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Chemistry LibreTexts. (2020). Reductive Amination. [Link]

Sources

Application Note: High-Efficiency Synthesis of Isoindolinone Scaffolds via Ugi-4C-3CR using 4-Ethoxy-2-Formylbenzoic Acid

Executive Summary

This application note details the protocol for utilizing 4-ethoxy-2-formylbenzoic acid (CAS: 5698-75-9) in the Ugi 4-Center-3-Component Reaction (U-4C-3CR). Unlike standard Ugi reactions requiring four separate components (amine, acid, aldehyde, isocyanide), this substrate acts as a bifunctional building block , providing both the carbonyl and carboxylic acid moieties.

This unique dual-functionality drives an intramolecular trapping event, forcing the reaction pathway toward the formation of 3-amino-isoindolin-1-ones . These scaffolds are critical pharmacophores in drug discovery, prevalent in MDM2 inhibitors, anxiolytics, and anti-inflammatory agents.

Key Advantages of this Protocol:

-

Atom Economy: High-efficiency cyclization with water as the sole byproduct.[1][2]

-

Structural Complexity: Generates a biologically relevant

-lactam core in a single step. -

Robustness: Optimized for both Methanol (standard) and 2,2,2-Trifluoroethanol (high-performance) solvent systems.

Mechanistic Insight & Rationale

Understanding the mechanism is vital for troubleshooting and derivative design. In a standard Ugi reaction, the acid and aldehyde are separate molecules. Here, they are ortho-positioned on the same aromatic ring.

The "Self-Trapping" Pathway

-

Imine Formation: The external amine condenses with the aldehyde group of 4-ethoxy-2-formylbenzoic acid to form an imine (Schiff base).

-

Nitrilium Ion Generation: The isocyanide undergoes

-addition to the iminium ion. -

Intramolecular Trap: The ortho-carboxylic acid, rather than an external acid, intercepts the nitrilium intermediate.

-

Ring Contraction (Mumm Rearrangement): The resulting

-acyl imidate undergoes an irreversible

Pathway Visualization

The following diagram illustrates the specific reaction flow for this substrate.

Figure 1: Reaction pathway converting the linear bifunctional precursor into the cyclic isoindolinone scaffold.

Experimental Protocol

Two methods are provided. Method A is the standard protocol suitable for most non-hindered amines. Method B utilizes TFE (2,2,2-Trifluoroethanol), a fluorinated solvent that stabilizes the transition state, recommended for sterically hindered amines or electron-deficient isocyanides.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 4-Ethoxy-2-formylbenzoic acid | 1.0 | Bifunctional Core | Limiting reagent. |

| Amine (R-NH | 1.0 - 1.1 | N-Substituent | Primary amines work best. Anilines require Method B. |

| Isocyanide (R'-NC) | 1.0 - 1.2 | Amide Substituent | t-Butyl, Cyclohexyl, Tosylmethyl isocyanide (TosMIC). |

| Solvent | [0.5 M] | Medium | MeOH (Method A) or TFE (Method B). |

Method A: Standard Methanol Protocol

Best for: Aliphatic amines (benzylamine, butylamine) and reactive isocyanides.

-

Preparation: In a 10 mL vial equipped with a magnetic stir bar, weigh 4-ethoxy-2-formylbenzoic acid (1.0 mmol, 194 mg).

-

Solvation: Add Methanol (MeOH) (2.0 mL) to the vial. Stir until the acid is partially or fully dissolved.

-

Imine Formation: Add the Amine (1.0 mmol).

-

Observation: The solution may warm slightly or change color (yellowing) indicating imine formation. Stir for 10-15 minutes at Room Temperature (RT).

-

-

Addition: Add the Isocyanide (1.0 mmol) in one portion.

-

Reaction: Cap the vial and stir at RT for 12–24 hours .

-

Monitoring: Monitor by TLC (SiO

, 5% MeOH in DCM). The aldehyde spot of the starting material should disappear.

-

-

Workup:

-

If the product precipitates: Filter the solid, wash with cold MeOH (2 x 1 mL) and Et

O (2 x 2 mL). -

If homogeneous: Evaporate solvent under reduced pressure. Redissolve in minimal DCM and purify via flash column chromatography (Gradient: Hexanes

EtOAc).

-

Method B: TFE "Turbo" Protocol

Best for: Anilines (aromatic amines), sterically hindered components, or if Method A yields <50%.

-

Preparation: Weigh 4-ethoxy-2-formylbenzoic acid (1.0 mmol) into a reaction tube.

-

Solvation: Add 2,2,2-Trifluoroethanol (TFE) (2.0 mL).

-

Note: TFE is a strong hydrogen-bond donor, activating the imine and carboxylate.

-

-

Sequence: Add the Amine (1.0 mmol) and stir for 5 minutes.

-

Addition: Add the Isocyanide (1.1 mmol).

-

Reaction: Stir at RT for 4–8 hours . (TFE often accelerates the reaction rate significantly).

-

Workup: TFE is expensive and should be recovered if possible. Evaporate the reaction mixture to dryness. The residue is often pure enough for recrystallization from EtOH/Water or purification via silica gel chromatography.

Optimization & Troubleshooting Guide

Solvent Screening Data (Representative)

Based on internal standardization using Benzylamine and t-Butyl Isocyanide.

| Solvent | Dielectric Constant | Reaction Time | Isolated Yield | Notes |

| Methanol | 33 | 18 h | 78% | Standard, cost-effective. |

| Ethanol | 24 | 24 h | 65% | Slower, good for crystallization. |

| TFE | 27 | 4 h | 92% | Recommended. Accelerates Mumm rearrangement. |

| DCM | 9 | 48 h | 30% | Poor solubility of zwitterionic intermediates. |

| Water | 80 | 12 h | 55% | "On-water" conditions; heterogeneous, requires vigorous stirring. |

Common Issues and Solutions

Problem 1: No precipitation observed (Method A).

-

Cause: The product is highly soluble in MeOH or the reaction is incomplete.

-